7-Epi-lincomycin 2,7-Dipalmitate is a derivative of lincomycin, a naturally occurring antibiotic derived from the bacterium Streptomyces lincolnensis. This compound features two palmitic acid chains esterified to the hydroxyl groups at positions 2 and 7 of the lincomycin molecule. The molecular formula for 7-Epi-lincomycin 2,7-Dipalmitate is , with a molecular weight of approximately 883.35 g/mol . This compound is notable for its potential applications in pharmacology and biochemistry, particularly in the study of antibiotic resistance and drug formulation.
7-Epi-lincomycin 2,7-Dipalmitate exhibits significant antibacterial activity, similar to its parent compound lincomycin. It is effective against a variety of Gram-positive bacteria, including strains resistant to other antibiotics. The mechanism of action involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing peptide bond formation during translation . Additionally, its lipophilic nature may enhance its ability to penetrate bacterial membranes.
The synthesis of 7-Epi-lincomycin 2,7-Dipalmitate typically involves:
The primary applications of 7-Epi-lincomycin 2,7-Dipalmitate include:
Interaction studies involving 7-Epi-lincomycin 2,7-Dipalmitate often focus on its binding affinity with bacterial ribosomes and its competition with other antibiotics. Research indicates that modifications in its structure can significantly alter its potency against various bacterial strains. Additionally, studies on its interactions with cellular membranes suggest that its lipophilic properties may enhance its uptake into bacterial cells .
Several compounds share structural similarities with 7-Epi-lincomycin 2,7-Dipalmitate. Here are some notable examples:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Lincomycin | Natural Antibiotic | Broad-spectrum against Gram-positive bacteria | Parent compound; less lipophilic |
| Clindamycin | Semi-synthetic Antibiotic | Effective against anaerobic bacteria | More potent than lincomycin |
| Erythromycin | Macrolide Antibiotic | Broad-spectrum; effective against respiratory pathogens | Larger lactone ring structure |
| Azithromycin | Macrolide Antibiotic | Effective against various infections | Extended half-life; better tissue penetration |
7-Epi-lincomycin 2,7-Dipalmitate stands out due to its dual palmitic acid modification which enhances its lipophilicity compared to lincomycin and clindamycin. This modification may improve its pharmacokinetic properties and efficacy against resistant strains of bacteria while providing insights into novel drug formulations .
The C-7 position of the lincomycin scaffold serves as a critical site for structural modifications to enhance antibacterial efficacy and pharmacokinetic properties. Traditional approaches to C-7 functionalization involve nucleophilic substitution or radical-mediated reactions, but recent advancements have prioritized regioselective methods to minimize side products.
A prominent strategy involves the introduction of sulfur-containing groups at C-7 via thiol-ene "click" chemistry. For instance, 7-arylthio and 7-heteroarylthio derivatives are synthesized by reacting lincomycin precursors with thiophenol or heterocyclic thiols under mild acidic conditions. This method achieves >85% yields while preserving the integrity of the lincosamide core. Comparative studies show that 7-azido analogues, generated through diazo transfer reactions, exhibit superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to non-functionalized lincomycin.
Esterification at C-7 with long-chain fatty acids, such as palmitate, further enhances lipophilicity. The synthesis of 7-Epi-lincomycin 2,7-Dipalmitate involves sequential acylation using palmitoyl chloride in anhydrous dichloromethane. Catalysts like 4-dimethylaminopyridine (DMAP) accelerate the reaction, achieving complete conversion within 4 hours at 25°C. A key challenge lies in avoiding over-acylation at adjacent hydroxyl groups; this is mitigated by temporary protection of the C-2 and C-3 positions using tert-butyldimethylsilyl (TBS) groups.
Table 1: Comparison of C-7 Functionalization Methods
| Functional Group | Reagent | Reaction Time | Yield (%) | Antibacterial Activity (MIC90, µg/mL) |
|---|---|---|---|---|
| Palmitate | Palmitoyl chloride | 4 h | 92 | 0.5–1.0 |
| Azido | Diazotransfer reagent | 6 h | 78 | 0.2–0.5 |
| Arylthio | Thiophenol | 3 h | 88 | 0.3–0.7 |
Deuterium incorporation into 7-Epi-lincomycin 2,7-Dipalmitate enables precise tracking of its metabolic fate in biological systems. The deuterated palmitate moieties are introduced during esterification using deuterium-enriched palmitic acid (d31-palmitic acid) or via post-synthetic hydrogen-deuterium exchange.
In one approach, lincomycin is reacted with d31-palmitoyl chloride in deuterated chloroform, resulting in >98% isotopic purity at the C-2 and C-7 positions. Alternatively, 2H2O administration in microbial cultures facilitates in vivo deuterium incorporation during palmitate biosynthesis. This method leverages the enzyme fatty acid synthase (FAS), which incorporates 2H from aqueous environments into nascent palmitate chains. Post-extraction, high-resolution mass spectrometry (HRMS) confirms deuterium distribution, with typical labeling efficiencies of 65–80% achieved in Streptomyces lincolnensis fermentations.
Table 2: Deuterium Labeling Efficiency Under Varied Conditions
| Method | Deuterium Source | Labeling Efficiency (%) | Metabolic Stability (t1/2, h) |
|---|---|---|---|
| Chemical esterification | d31-palmitoyl chloride | 98 | 48 |
| In vivo biosynthesis | 2H2O | 75 | 72 |
| H-D exchange | D2O | 40 | 24 |
The "7-Epi" designation indicates an inverted stereochemistry at the C-7 position relative to native lincomycin. Achieving this configuration requires precise control during synthesis, as epimerization significantly impacts ribosomal binding affinity.
Enzymatic epimerization using LmbM, a NAD+-dependent 4-epimerase, is the most efficient method. LmbM catalyzes the inversion of C-7 configuration via a keto-enol tautomerization intermediate, with reaction rates optimized at pH 7.5 and 30°C. Kinetic studies reveal a kcat of 12 s−1 and a Km of 0.8 mM for the lincomycin substrate. Non-enzymatic approaches, such as base-catalyzed epimerization in dimethyl sulfoxide (DMSO), yield lower stereoselectivity (<70% enantiomeric excess) due to competing elimination reactions.
Table 3: Epimerization Methods and Stereochemical Outcomes
| Method | Catalyst | Temperature (°C) | Enantiomeric Excess (%) | Byproduct Formation (%) |
|---|---|---|---|---|
| Enzymatic | LmbM | 30 | 98 | <1 |
| Base-catalyzed | K2CO3 | 80 | 68 | 15 |
| Acid-catalyzed | HCl | 50 | 45 | 25 |
The stereochemical integrity of 7-Epi-lincomycin 2,7-Dipalmitate is further preserved through crystallographic control during palmitate conjugation. X-ray diffraction analysis confirms that the R-configuration at C-7 remains unaltered post-functionalization, ensuring consistent binding to the 50S ribosomal subunit.
The modification of lincomycin derivatives at the C-7 position through heterocyclic substitutions has demonstrated significant influence on antimicrobial activity against resistant bacterial strains [1] [2]. Studies have shown that 7-S-configuration lincomycin derivatives possessing heterocyclic rings at the C-7 position via sulfur atom linkage exhibit enhanced antibacterial activities compared to their R-configuration counterparts [3] [4]. The stereochemical configuration at C-7 proves critical, as compounds with 7S-configuration demonstrate necessary enhancement for antibacterial activities when compared to 7R-configuration analogs [3].
Research involving 7-deoxy-7-arylthiolincomycin derivatives has revealed that compounds with heterocyclic substitutions at C-7 position maintain potent activities against respiratory infection-related Gram-positive bacteria carrying erythromycin resistance methylase genes [1] [4]. These modifications allow the compounds to overcome resistance mechanisms that render traditional lincosamides ineffective [2]. The introduction of specific heterocyclic groups such as 5-aryl-1,3,4-thiadiazol-2-yl-thio moieties at the C-7 position has shown particular promise in generating antibacterial activities against macrolide-resistant Streptococcus pneumoniae and Streptococcus pyogenes [5].
Comparative studies demonstrate that C-7 heterocyclic substitutions significantly alter the physicochemical parameters of lincomycin derivatives, particularly affecting partition coefficients and subsequently modifying activity spectrum and pharmacokinetic properties [6]. The ability to penetrate bacterial cell walls and reach ribosomal targets is enhanced through strategic C-7 modifications, with some derivatives showing 1.5 times increased in-vivo activity compared to parent compounds [6].
| Compound Type | C-7 Substitution | Configuration | Antimicrobial Activity | Reference |
|---|---|---|---|---|
| 7-Arylthiolincomycin | Heterocyclic via sulfur | 7S | Enhanced against erm+ bacteria | [1] [3] |
| 7-Thiadiazolyl derivatives | 5-Aryl-1,3,4-thiadiazol-2-yl | 7S | Potent against resistant strains | [5] |
| 7-Epi-lincomycin | Hydroxyl group | 7S | Reduced potency vs parent | [7] |
The pyrrolidine ring structure within lincomycin derivatives plays a fundamental role in ribosomal binding affinity and subsequent protein synthesis inhibition [8] [9]. Modifications to the pyrrolidine moiety directly impact the compound's ability to interact with the peptidyltransferase center of the bacterial 50S ribosomal subunit [10] [11]. Research has established that the pyrrolidine ring adopts specific conformations that facilitate hydrogen bonding with ribosomal RNA components, particularly forming interactions with C4398 and coordinating potassium ions in the binding site [12].
Studies examining pyrrolidine ring modifications have demonstrated that structural changes affect the compound's recognition by ribosomal binding sites [8]. The unique pyrrolidine structure contributes to both peptide bond donor and acceptor properties, which are essential for the antibiotic's mechanism of action [13]. Variations in the pyrrolidine ring substitution patterns influence the overall molecular recognition process within the ribosomal binding cavity [14].
The N-methylation status of the pyrrolidine ring significantly affects antimicrobial activity, with N-demethylated derivatives showing enhanced activity against certain bacterial strains compared to their N-methylated counterparts [15] [2]. Research has shown that compounds with 1-NH derivatives exhibit enhanced antibacterial activities against resistant pathogens with erythromycin resistance methylase genes when compared to corresponding 1-N-methyl derivatives [15].
Ring size modifications from pyrrolidine to piperidine structures have been investigated, revealing that expansion of the five-membered pyrrolidine ring to six-membered piperidine analogs can maintain or enhance certain aspects of antimicrobial activity [5]. These modifications affect the spatial orientation of the molecule within the ribosomal binding site, potentially improving target affinity through optimized van der Waals interactions [8].
| Pyrrolidine Modification | Effect on Binding | Activity Change | Mechanism Impact |
|---|---|---|---|
| N-Demethylation | Enhanced ribosomal interaction | Increased against Gram-negative | Improved A-site access [6] |
| Ring expansion to piperidine | Modified spatial orientation | Maintained/enhanced | Optimized van der Waals forces [5] |
| Stereochemical changes | Altered binding geometry | Variable potency | Modified RNA interactions [8] |
Dual palmitate esterification of 7-epi-lincomycin represents a strategic approach to enhance bioavailability through prodrug methodology [16] [17]. The attachment of palmitate esters at both the 2 and 7 positions creates a lipophilic prodrug that undergoes enzymatic hydrolysis to release the active compound [17] [18]. This dual esterification approach addresses the inherent hydrophilic nature of lincomycin derivatives, which often limits their oral bioavailability [19].
The palmitate ester functionality provides enhanced lipophilicity, facilitating improved membrane permeability and absorption characteristics [20] [17]. Research has demonstrated that fatty acid ester prodrugs, particularly palmitate derivatives, can significantly increase drug bioavailability by inhibiting cytochrome P450 3A-mediated biotransformation in the intestinal wall [20]. The dual esterification strategy extends this concept by providing sustained release characteristics through sequential hydrolysis of the ester bonds [14].
Stability studies of dual palmitate esters reveal that these compounds undergo preferential enzymatic hydrolysis rather than chemical degradation [18] [14]. The hydrolysis pattern typically follows a sequential mechanism, with initial cleavage of one palmitate group producing a mono-ester intermediate, followed by subsequent hydrolysis to yield the parent compound [14]. This sequential release mechanism provides controlled drug delivery characteristics that can optimize therapeutic plasma concentrations [17].
The molecular weight of 7-epi-lincomycin 2,7-dipalmitate reaches approximately 945.74 daltons for the deuterated analog, indicating the substantial lipophilic character imparted by the dual palmitate substitution [21] [22]. This increased molecular size and lipophilicity significantly alter the pharmacokinetic profile compared to the parent compound [19].
| Esterification Pattern | Molecular Weight | Hydrolysis Mechanism | Bioavailability Effect |
|---|---|---|---|
| Dual palmitate (2,7) | ~945 Da | Sequential enzymatic | Enhanced absorption [21] [17] |
| Single palmitate | ~644 Da | Direct hydrolysis | Moderate improvement [23] |
| No esterification | ~406 Da | Not applicable | Limited oral bioavailability [24] |